Acetamide, N-(3-hydroxy-4-methoxyphenyl)-
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Overview
Description
Acetamide, N-(3-hydroxy-4-methoxyphenyl)- is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a hydroxy group at the 3-position and a methoxy group at the 4-position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-hydroxy-4-methoxyphenyl)- typically involves the reaction of 3-hydroxy-4-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-hydroxy-4-methoxyaniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(3-hydroxy-4-methoxyphenyl)-} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(3-hydroxy-4-methoxyphenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-hydroxy-4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetamide, N-(3-hydroxy-4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-hydroxy-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-: Similar structure but lacks the hydroxy group at the 3-position.
Acetanilide: Lacks both the hydroxy and methoxy groups.
Paracetamol (Acetaminophen): Contains a hydroxy group at the para position but lacks the methoxy group.
Uniqueness
Acetamide, N-(3-hydroxy-4-methoxyphenyl)- is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
3251-57-8 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-(3-hydroxy-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H11NO3/c1-6(11)10-7-3-4-9(13-2)8(12)5-7/h3-5,12H,1-2H3,(H,10,11) |
InChI Key |
HQSBKFBRKYNLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)O |
Origin of Product |
United States |
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